molecular formula C11H15BrClNS B1290982 4-[(4-Bromophenyl)thio]piperidine hydrochloride CAS No. 1134681-62-1

4-[(4-Bromophenyl)thio]piperidine hydrochloride

Cat. No. B1290982
M. Wt: 308.67 g/mol
InChI Key: JORSWXJFDJXZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(4-Bromophenyl)thio]piperidine hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of a 4-bromophenylthio group suggests potential for increased reactivity and interaction with biological targets due to the halogen and sulfur functionalities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one was reported using a one-pot, three-component reaction involving 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid as a catalyst . Although the specific synthesis of 4-[(4-Bromophenyl)thio]piperidine hydrochloride is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the absolute configuration of related piperidine carboxylic acid hydrobromides was determined using X-ray diffraction, revealing the stereochemistry and conformation of the piperidine ring . Similarly, the structure of 4-piperidinecarboxylic acid hydrochloride was characterized, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . These studies provide insights into the three-dimensional arrangement of atoms in piperidine derivatives, which is crucial for understanding their chemical reactivity and biological activity.

Chemical Reactions Analysis

Piperidine and its derivatives participate in various chemical reactions. The reactivity of piperidine with 2-bromo-3-nitro-5-X-thiophenes was investigated to study the effect of substituents on the rate of nucleophilic substitution. The study found that the substitution of the halogen by the piperidyl group is facilitated by a decreased electronic density at the reaction center . This suggests that the 4-[(4-Bromophenyl)thio]piperidine hydrochloride could also exhibit interesting reactivity patterns, particularly in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was determined, and its physical properties such as crystal system, space group, and hydrogen bonding interactions were described . The bioactivity of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride was also investigated, showing potential anti-leukemia activity and cellular growth inhibition . These studies highlight the importance of understanding the physical and chemical properties of piperidine derivatives for their application in drug design and development.

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Synthesis and Pharmacological Potential : Piperidine derivatives, including arylcycloalkylamines and arylalkyl substituents, play a crucial role in the development of antipsychotic agents. The modification of these substituents has been shown to improve the potency and selectivity of binding affinity at D(2)-like receptors, which are critical targets for neuropsychiatric disorders treatment. This suggests that "4-[(4-Bromophenyl)thio]piperidine hydrochloride" could be studied for similar pharmacological properties (Sikazwe et al., 2009).

Pharmacokinetics and Drug Metabolism : The metabolism of arylpiperazine derivatives, including processes like N-dealkylation, results in the formation of 1-aryl-piperazines. These metabolites, which have been found to distribute extensively in tissues and demonstrate a variety of pharmacological effects, underscore the importance of understanding the metabolic pathways of compounds like "4-[(4-Bromophenyl)thio]piperidine hydrochloride" for potential therapeutic applications (Caccia, 2007).

Chemical Synthesis and Applications : The synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, has been explored for its relevance in manufacturing pharmaceuticals like flurbiprofen. This highlights the potential for "4-[(4-Bromophenyl)thio]piperidine hydrochloride" to serve as an intermediate or key compound in the synthesis of medically relevant molecules (Qiu et al., 2009).

properties

IUPAC Name

4-(4-bromophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORSWXJFDJXZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromophenyl)thio]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.